molecular formula C7H9Cl2N B8029358 (3-Chlorophenyl)Methanamine Hydrochloride

(3-Chlorophenyl)Methanamine Hydrochloride

Cat. No. B8029358
M. Wt: 178.06 g/mol
InChI Key: FVZFEEWKJGVEFP-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)Methanamine Hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2N and its molecular weight is 178.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Antidepressants : A study describes an improved industrial synthesis of sertraline hydrochloride, an effective antidepressant, using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This process is more advantageous than previous methods, offering environmental and safety benefits (Vukics et al., 2002).

  • Potential Cancer Inhibitors : Research into the synthesis, crystal structure, and theoretical investigations of a compound similar to (3-Chlorophenyl)Methanamine led to the evaluation of its potential as a new cancer inhibitor. The study involved quantum chemical calculations and molecular docking studies (Kamaraj et al., 2021).

  • Pharmaceutical Ingredient Synthesis : Another study presents a new and simplified process for preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, a key intermediate in the synthesis of Zoloft, a sertraline hydrochloride (Taber et al., 2004).

  • Cation-Exchange Chromatography : The study of cation-exchange chromatography and selective complexation in the isolation of branched acyclic polyamines, including ethylidynetris(methanamine), demonstrates the importance of such compounds in various chemical processes (Geue & Searle, 1983).

  • Mechanistic Study in Chemical Reactions : A mechanistic study was conducted on the reaction between diphenylamine and diethyl 2-phenylmalonate, leading to the formation of products involving methanamine. This study provides insights into the reaction mechanisms and energy aspects (Zhou & Li, 2019).

  • Synthesis of 3-Indolyl-methanamines : Research on the efficient synthesis of 3-indolyl-methanamines from indoles, aldehydes, and nitrobenzenes used methanamines as a starting point. This highlights the compound's role in creating complex organic molecules (Das et al., 2013).

  • Luminescent Agents for Biological Imaging : The study of 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium demonstrates its use as a luminescent agent for biological imaging, particularly in targeting mitochondria (Amoroso et al., 2008).

  • Development of Anticonvulsant Agents : Synthesis and characterization of various Schiff bases of 3-aminomethyl pyridine, including those involving methanamines, were explored for their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

properties

IUPAC Name

(3-chlorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZFEEWKJGVEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.